molecular formula C14H11NO4 B5769509 4-[(4-hydroxybenzoyl)amino]benzoic acid

4-[(4-hydroxybenzoyl)amino]benzoic acid

Cat. No. B5769509
M. Wt: 257.24 g/mol
InChI Key: ZPZYNQWLNQGUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-hydroxybenzoyl)amino]benzoic acid, also known as HABA, is a chemical compound that has been widely used in scientific research for its ability to bind to proteins and enzymes. HABA is an important tool for studying the structure and function of proteins, as well as for developing new drugs and therapies.

Scientific Research Applications

4-[(4-hydroxybenzoyl)amino]benzoic acid is commonly used in scientific research as a colorimetric reagent for the determination of protein concentration. 4-[(4-hydroxybenzoyl)amino]benzoic acid binds to proteins by forming a complex with the protein's primary amine group, resulting in a shift in the absorption spectrum of 4-[(4-hydroxybenzoyl)amino]benzoic acid. This shift can be measured using a spectrophotometer, allowing researchers to accurately determine the protein concentration in a sample.
In addition to its use in protein quantification, 4-[(4-hydroxybenzoyl)amino]benzoic acid has also been used in the study of enzyme kinetics, protein-protein interactions, and protein-ligand binding. 4-[(4-hydroxybenzoyl)amino]benzoic acid has been shown to bind to a variety of proteins, including bovine serum albumin, hemoglobin, and trypsin.

Mechanism of Action

The mechanism of action of 4-[(4-hydroxybenzoyl)amino]benzoic acid involves the formation of a complex between the compound and a protein or enzyme. 4-[(4-hydroxybenzoyl)amino]benzoic acid contains a hydroxybenzoyl group that can form hydrogen bonds with the primary amine group of a protein or enzyme. This interaction results in a shift in the absorption spectrum of 4-[(4-hydroxybenzoyl)amino]benzoic acid, which can be measured to determine the concentration of the protein or enzyme.
Biochemical and Physiological Effects:
4-[(4-hydroxybenzoyl)amino]benzoic acid has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-hydroxybenzoyl)amino]benzoic acid in lab experiments is its high sensitivity and accuracy for protein quantification. 4-[(4-hydroxybenzoyl)amino]benzoic acid has a low detection limit and is able to accurately measure protein concentrations in a wide range of samples.
However, there are also some limitations to the use of 4-[(4-hydroxybenzoyl)amino]benzoic acid in lab experiments. 4-[(4-hydroxybenzoyl)amino]benzoic acid is not suitable for the quantification of proteins that do not contain primary amine groups, such as some membrane proteins. In addition, 4-[(4-hydroxybenzoyl)amino]benzoic acid may interfere with certain assays or experiments, and care must be taken to ensure that the compound does not affect the results.

Future Directions

There are several areas of future research that could further advance the use of 4-[(4-hydroxybenzoyl)amino]benzoic acid in scientific research. One potential direction is the development of new 4-[(4-hydroxybenzoyl)amino]benzoic acid derivatives with improved binding properties or sensitivity. Another direction is the application of 4-[(4-hydroxybenzoyl)amino]benzoic acid in the study of protein-protein interactions and protein-ligand binding, where it could be used to identify new drug targets or develop new therapies.
Conclusion:
In conclusion, 4-[(4-hydroxybenzoyl)amino]benzoic acid is a valuable tool for scientific research, particularly in the study of protein structure and function. Its high sensitivity and accuracy make it a popular choice for protein quantification, and its ability to bind to a wide range of proteins and enzymes makes it a versatile reagent for a variety of experiments. While there are some limitations to its use, 4-[(4-hydroxybenzoyl)amino]benzoic acid remains an important compound for advancing our understanding of the biological world.

Synthesis Methods

4-[(4-hydroxybenzoyl)amino]benzoic acid can be synthesized through a reaction between 4-aminobenzoic acid and 4-hydroxybenzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization. This method has been widely used in laboratories for the production of 4-[(4-hydroxybenzoyl)amino]benzoic acid.

properties

IUPAC Name

4-[(4-hydroxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-12-7-3-9(4-8-12)13(17)15-11-5-1-10(2-6-11)14(18)19/h1-8,16H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZYNQWLNQGUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-hydroxybenzoyl)amino]benzoic Acid

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